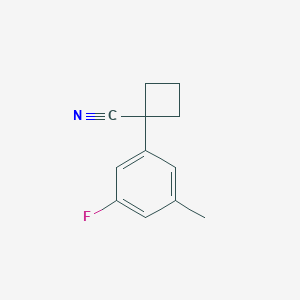
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- is a chemical compound with the molecular formula C10H19Cl. It is a derivative of cyclohexane, where the hydrogen atoms are substituted by chlorine and methyl groups. This compound is known for its unique stereochemistry, which is indicated by the (1R,2S,4S)-rel- configuration. This stereochemistry plays a crucial role in determining the compound’s physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- typically involves the chlorination of cyclohexane derivatives. One common method is the free radical chlorination, where cyclohexane is reacted with chlorine gas in the presence of ultraviolet light or a radical initiator. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic chlorination. This method uses a catalyst to enhance the reaction rate and selectivity. The process is carried out in large reactors where the reaction conditions are optimized for maximum yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives with different functional groups.
Substitution: The chlorine atom in the compound can be substituted by other nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield cyclohexanone, while substitution with hydroxide ions can produce cyclohexanol.
Aplicaciones Científicas De Investigación
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for studying stereoselective reactions.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-: This compound lacks the stereochemical configuration specified by (1R,2S,4S)-rel-.
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2R,4S)-rel-: A stereoisomer with a different configuration.
Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1S,2S,4R)-rel-: Another stereoisomer with a distinct configuration.
Uniqueness
The uniqueness of Cyclohexane, 2-chloro-4-methyl-1-(1-methylethyl)-, (1R,2S,4S)-rel- lies in its specific stereochemistry, which influences its reactivity, physical properties, and biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
104012-59-1 |
|---|---|
Fórmula molecular |
C10H19Cl |
Peso molecular |
174.71 g/mol |
Nombre IUPAC |
(1R,2S,4S)-2-chloro-4-methyl-1-propan-2-ylcyclohexane |
InChI |
InChI=1S/C10H19Cl/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m0/s1 |
Clave InChI |
OMLOJNNKKPNVKN-AEJSXWLSSA-N |
SMILES isomérico |
C[C@H]1CC[C@@H]([C@H](C1)Cl)C(C)C |
SMILES canónico |
CC1CCC(C(C1)Cl)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







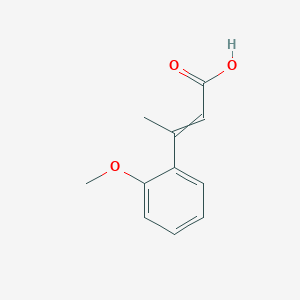
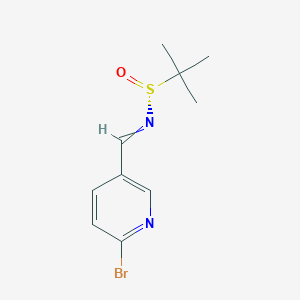



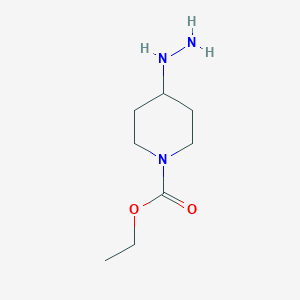
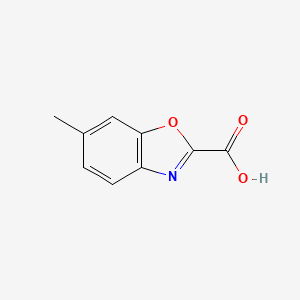
![(R)-2-methyl-N-[(4-methylphenyl)methylidene]propane-2-sulfinamide](/img/structure/B11723264.png)
